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Compound of Interest

Compound Name: 2-Morpholin-4-yl-isobutyramide
Cat. No.: B314774
Get Quote

Application Note: Strategic Utilization of 2-Morpholin-4-yl-isobutyramide in Kinase Inhibitor
Synthesis

Executive Summary & Pharmaceutical Context

2-Morpholin-4-yl-isobutyramide (CAS: 473424-06-7) is a critical pharmaceutical building
block, primarily utilized as the stable precursor to the 2-methyl-2-morpholinopropan-1-amine
linker. This gem-dimethyl-morpholine motif is a pharmacophore "privileged structure” found in
phosphatidylinositol 3-kinase (P13K) inhibitors, most notably Alpelisib (Pigray®).

The strategic value of this intermediate lies in the Thorpe-Ingold Effect (Gem-Dimethyl Effect).
The two methyl groups on the alpha-carbon restrict conformational freedom, pre-organizing the
molecule to bind more effectively in the ATP-binding pocket of kinases while simultaneously
improving metabolic stability by blocking alpha-carbon oxidation.

Key Physicochemical Profile:
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Property Value Relevance

Low MW allows for
Molecular Weight 172.23 g/mol fragment-based drug
design.

Basic enough for salt
pKa (Morpholine N) ~8.3 formation; dictates extraction
pH.

- ) ) Excellent for aqueous-phase
Solubility High (Polar Organic/Water) )
reactions (e.g., Hofmann).

| Stability | High (Amide) | Indefinite shelf-life compared to its amine derivative. |

Core Application: The Hofmann Rearrangement
Protocol

The primary application of 2-Morpholin-4-yl-isobutyramide is its conversion to the primary
amine (2-methyl-2-morpholinopropan-1-amine) via the Hofmann Rearrangement. This amine is
the actual nucleophile used to couple with chloropyrimidine or triazine cores in drug synthesis.

Why this route? Direct synthesis of the amine is difficult due to the steric bulk of the gem-
dimethyl group. The amide provides a stable "masked" amine that can be unmasked in situ or
in the final intermediate stage.

Mechanistic Workflow (Graphviz)

The following diagram illustrates the transformation workflow, highlighting the critical isocyanate
intermediate.
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Caption: Step-wise conversion of the amide to the active amine linker via oxidative
rearrangement.

Detailed Experimental Protocol

Safety Warning: This reaction generates isocyanates (sensitizers) and uses strong oxidants.
Perform in a well-ventilated fume hood.

Reagents:

2-Morpholin-4-yl-isobutyramide (1.0 eq)

Sodium Hypochlorite (10-13% active chlorine) OR Bromine (1.1 eq)

Sodium Hydroxide (4.0 eq, 10M solution)

Solvent: Water (primary) or Water/Dioxane biphasic system.

Step-by-Step Methodology:

e Dissolution (0 - 5°C):

o Charge a reactor with 2-Morpholin-4-yl-isobutyramide and water (5 vol).
o Cool the mixture to 0-5°C using an ice/salt bath.

o Rationale: Low temperature is critical here to prevent premature hydrolysis of the N-halo
intermediate or oxidation of the morpholine ring.

e Bromination/Chlorination (0 - 5°C):

o

Add NaOH solution (4.0 eq) slowly, maintaining temp < 10°C.

[¢]

Dropwise add Sodium Hypochlorite solution (or Bromine) over 30 minutes.

Stir for 1 hour at 0°C.

[e]

[e]

Checkpoint: The solution should turn slightly yellow (if using NaOCI) or orange (if Br2).
TLC/HPLC should show consumption of starting amide and formation of the N-halo
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species (often less polar).

o Rearrangement (Heating Phase):
o Allow the mixture to warm to room temperature.
o Heat the reaction mixture to 70-80°C for 2—3 hours.
o Observation: Evolution of gas (

) indicates the rearrangement of the isocyanate and subsequent decarboxylation is
proceeding.

o Mechanism:[1][2][3][4] The N-haloamide loses a halide ion, prompting the alkyl group
(containing the morpholine) to migrate to the nitrogen, forming the isocyanate, which
immediately hydrolyzes to the amine in the basic aqueous medium.

e Quenching & Isolation:
o Cool to room temperature.[2]

o Crucial Step: Destroy excess oxidant by adding Sodium Thiosulfate (10% aq) until starch-
iodide paper shows no color change.

o Extract the product with Dichloromethane (DCM) or Isopropyl Acetate (3 x 5 vol). Note:
The product is an amine; ensure the aqueous phase is pH > 12 before extraction.

o Dry organics over
and concentrate.
 Purification (Optional):

o The crude oil is usually pure enough (>95%) for the next coupling step. If purification is
needed, distill under high vacuum or form the HCI salt (precipitates from Ethanol/Ether).

Application 2: Downstream Coupling (Alpelisib
Synthesis)

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.researchgate.net/publication/360463411_An_updated_review_on_morpholine_derivatives_with_their_pharmacological_actions
https://patents.google.com/patent/CN110964005A/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC11533140/
https://www.mdpi.com/1420-3049/27/22/7785
https://patents.google.com/patent/CN110964005A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b314774?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Once the amine is generated, it is typically coupled with a chloropyrimidine derivative.
Reaction Scheme (Conceptual):

Optimization Note: Because the amine is sterically hindered (adjacent gem-dimethyl group),
standard

conditions often fail or proceed slowly.

 Recommendation: Use Buchwald-Hartwig amination conditions if thermal

yields are <50%.

o Catalyst:

/ Xantphos.

o Base:

o Solvent: Dioxane, 100°C.

Quality Control & Troubleshooting

Analytical Standards for 2-Morpholin-4-yl-isobutyramide:

Test Specification Method
White to off-white crystalline ]

Appearance id Visual
soli

C18 Column, ACN/Water

Purity (HPLC) 98.0% (0.1% TFA)

Karl Fischer (Hygroscopic

Water Content
0.5% nature)

DMSO-d6; Watch for gem-
dimethyl singlet ~1.1 ppm

1H NMR Conforms to structure
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Troubleshooting Guide:
e Problem: Low yield in Hofmann rearrangement.
o Cause: Incomplete migration or formation of urea byproduct.

o Solution: Ensure rapid heating during the rearrangement step. Slow heating promotes side
reactions between the amine product and the isocyanate intermediate (urea formation).

e Problem: Product is colored (Dark brown/red).
o Cause: Oxidation of the morpholine nitrogen to N-oxide.

o Solution: Use stoichiometric oxidant (do not use large excess) and ensure thorough
guenching with thiosulfate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.researchgate.net/publication/360463411_An_updated_review_on_morpholine_derivatives_with_their_pharmacological_actions
https://patents.google.com/patent/CN110964005A/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC11533140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11533140/
https://www.mdpi.com/1420-3049/27/22/7785
https://www.benchchem.com/product/b314774/docs#using-2-morpholin-4-yl-isobutyramide-as-a-pharmaceutical-intermediate
https://www.benchchem.com/product/b314774/docs#using-2-morpholin-4-yl-isobutyramide-as-a-pharmaceutical-intermediate
https://www.benchchem.com/product/b314774/docs#using-2-morpholin-4-yl-isobutyramide-as-a-pharmaceutical-intermediate
https://www.benchchem.com/product/b314774/docs#using-2-morpholin-4-yl-isobutyramide-as-a-pharmaceutical-intermediate
https://www.benchchem.com/product/b314774?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b314774?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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